ethyl 3-amino-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 3-amino-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C7H10N2O2 . It has a molecular weight of 154.167 . The compound is also known by its CAS number 252932-48-2 .
Molecular Structure Analysis
The molecular structure of ethyl 3-amino-1H-pyrrole-2-carboxylate consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The 3-position of the ring is substituted with an amino group, and the 2-position is substituted with a carboxylate group, which is further esterified with an ethyl group .
Physical And Chemical Properties Analysis
Ethyl 3-amino-1H-pyrrole-2-carboxylate has a density of 1.2±0.1 g/cm3 and a boiling point of 310.9±22.0 °C at 760 mmHg . Its flash point is 141.8±22.3 °C . The compound has a LogP value of 1.57, indicating its relative lipophilicity .
Scientific Research Applications
Pharmaceutical Synthesis
Ethyl 3-amino-1H-pyrrole-2-carboxylate: serves as a versatile intermediate in the synthesis of various pharmacologically active compounds. Its pyrrole core is a fundamental scaffold in numerous drugs, including anti-inflammatory agents, cholesterol-lowering medications, and antitumor drugs . The amino group in the 3-position provides a reactive site for further functionalization, enabling the creation of a diverse array of therapeutic molecules.
Flavor and Fragrance Industry
The compound’s ester group contributes to its organoleptic properties, making it valuable in the flavor and fragrance industry. Pyrrole esters, in general, are known for their sweet and acidic aroma, which can be utilized in the formulation of perfumes and flavoring agents .
Enzymatic Synthesis
This compound can be synthesized using enzymatic methods, offering a greener alternative to traditional chemical synthesis. Enzymatic processes are more selective and produce purer products, which is beneficial for producing high-quality pharmaceuticals and fine chemicals .
Bioactive Compound Development
Ethyl 3-amino-1H-pyrrole-2-carboxylate: is a key precursor in the development of bioactive compounds. Its pyrrole ring is a component of many biologically active molecules that inhibit enzymes like reverse transcriptase and protein kinases, which are targets for antiviral and anticancer drugs .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of ethyl 3-amino-1H-pyrrole-2-carboxylate This compound is a derivative of pyrrole, which is a significant heterocyclic system in natural products and drugs . Pyrrole derivatives have been found to bind with high affinity to multiple receptors , suggesting that ethyl 3-amino-1H-pyrrole-2-carboxylate may also interact with various biological targets.
Mode of Action
The exact mode of action of ethyl 3-amino-1H-pyrrole-2-carboxylate It’s known that pyrrole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function
Biochemical Pathways
The biochemical pathways affected by ethyl 3-amino-1H-pyrrole-2-carboxylate Pyrrole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that ethyl 3-amino-1H-pyrrole-2-carboxylate could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ethyl 3-amino-1H-pyrrole-2-carboxylate The compound’s molecular weight (154.167) and LogP (1.57) suggest that it may have reasonable bioavailability . .
Result of Action
The molecular and cellular effects of ethyl 3-amino-1H-pyrrole-2-carboxylate One study reported that ethyl-2-amino-pyrrole-3-carboxylates, a related group of compounds, showed potent cytotoxic activities against multiple soft tissue cancer cell lines in vitro . These compounds were found to inhibit tubulin polymerization and induce a robust G2/M cell-cycle arrest, leading to considerable accumulation of tumor cells in the M-phase .
properties
IUPAC Name |
ethyl 3-amino-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)6-5(8)3-4-9-6/h3-4,9H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNDLEQTZLQLTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378460 | |
Record name | ethyl 3-amino-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-amino-1H-pyrrole-2-carboxylate | |
CAS RN |
252932-48-2 | |
Record name | ethyl 3-amino-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-amino-1H-pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of developing a large-scale synthesis method for ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride?
A1: Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride is a valuable building block in organic synthesis, particularly for creating diverse pyrrole-containing compounds. Having a scalable synthesis method is crucial for research purposes and potential industrial applications. The research highlights that the developed procedure offers advantages in terms of "safety, stability, and handling concerns" [] compared to traditional methods, making it more suitable for large-scale production.
Q2: What analytical techniques were used to confirm the identity and purity of the synthesized ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride?
A2: The researchers primarily used ¹H NMR (proton nuclear magnetic resonance) spectroscopy and elemental analysis to characterize the synthesized compound []. ¹H NMR helps determine the structure by analyzing the hydrogen atom environments within the molecule, while elemental analysis confirms the percentage composition of elements, verifying the compound's purity and identity.
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